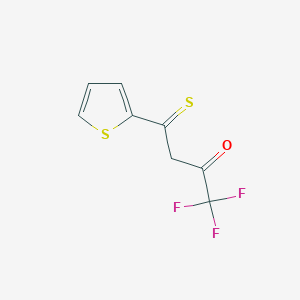
Thiothenoyltrifluoroacetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiothenoyltrifluoroacetone, also known as this compound, is a useful research compound. Its molecular formula is C8H5F3OS2 and its molecular weight is 238.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Butanones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metal Extraction and Separation
1.1 Chelation Properties
Thiothenoyltrifluoroacetone exhibits strong chelating abilities, particularly with trivalent actinides and lanthanides. It forms stable complexes that facilitate the extraction of these metals from various matrices. The compound's ability to form chelates is leveraged in supercritical fluid extraction processes, which are noted for their efficiency and reduced environmental impact compared to traditional methods .
1.2 Supercritical Fluid Extraction
Research indicates that this compound can be effectively utilized in supercritical carbon dioxide extraction systems. In one study, uranium was extracted from metal oxides by dissolving this compound in supercritical carbon dioxide, demonstrating its capability to selectively separate desired metal complexes from impurities . This method not only enhances extraction efficiency but also minimizes hazardous waste production.
Case Studies
2.1 Extraction of Actinides
A notable application of this compound is in the extraction of actinides such as uranium and plutonium. A study highlighted that the compound effectively forms complexes with trivalent actinides, allowing for their separation from lanthanides. The preference of this compound for actinides over lanthanides is attributed to the stronger covalent interactions formed between sulfur donors and actinides .
2.2 Comparative Studies on Metal Ion Separation
Research has compared the efficacy of this compound with other extractants in separating metal ions like iron, copper, and nickel. In one experiment, this compound outperformed traditional extractants by providing higher separation factors for actinide ions in acidic environments . This demonstrates its potential as a superior alternative for metal ion separation in nuclear chemistry applications.
Comprehensive Data Tables
| Application | Metal Ion | Extraction Method | Efficiency | Notes |
|---|---|---|---|---|
| Supercritical Fluid Extraction | Uranium | Supercritical CO2 with this compound | High | Reduces hazardous waste |
| Chelation | Plutonium | Liquid-Liquid Extraction | Moderate | Strong covalent interactions |
| Separation | Iron, Copper, Nickel | TLC and HPLC with this compound | High | Higher separation factors than traditional methods |
Eigenschaften
CAS-Nummer |
13801-41-7 |
|---|---|
Molekularformel |
C8H5F3OS2 |
Molekulargewicht |
238.3 g/mol |
IUPAC-Name |
1,1,1-trifluoro-4-sulfanylidene-4-thiophen-2-ylbutan-2-one |
InChI |
InChI=1S/C8H5F3OS2/c9-8(10,11)7(12)4-5(13)6-2-1-3-14-6/h1-3H,4H2 |
InChI-Schlüssel |
SCSSJQAVQJCRQC-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=S)CC(=O)C(F)(F)F |
Kanonische SMILES |
C1=CSC(=C1)C(=S)CC(=O)C(F)(F)F |
Key on ui other cas no. |
13801-41-7 |
Synonyme |
thiothenoyltrifluoroacetone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















